

biological function of ACT-1004-1239

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Compound of Interest

Compound Name: ACT-1004-1239

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An In-depth Technical Guide to the Biological Function of **ACT-1004-1239**

For Researchers, Scientists, and Drug Development Professionals

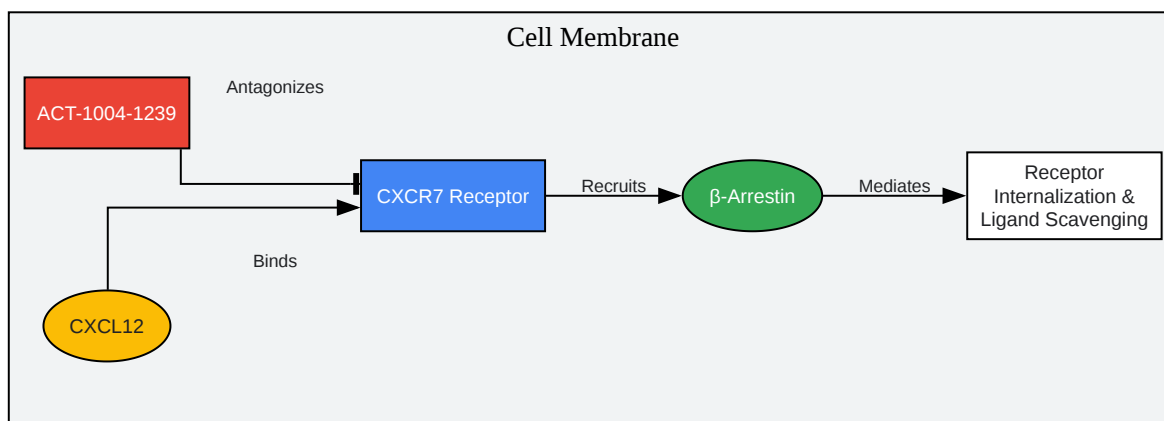
Abstract

ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3).[1][2] This small molecule has demonstrated a dual mechanism of action, exhibiting both immunomodulatory and promyelinating effects, positioning it as a promising therapeutic candidate for inflammatory demyelinating diseases such as multiple sclerosis.[1][3] Preclinical and early clinical studies have elucidated its pharmacological profile and biological functions, which are detailed in this guide.

Core Mechanism of Action: CXCR7 Antagonism

ACT-1004-1239 functions as a potent and selective antagonist of the CXCR7 receptor.[2] CXCR7 is a G-protein-coupled receptor (GPCR) that binds to the chemokines CXCL11 and CXCL12.[4][5] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-proteins but rather functions as a scavenger receptor, internalizing and clearing its ligands, thereby regulating their extracellular concentrations.[5][6] This scavenging activity is crucial in creating chemokine gradients that direct cell migration.[6] **ACT-1004-1239** blocks the recruitment of β -arrestin induced by CXCL11 and CXCL12 to the CXCR7 receptor.[5][7] By antagonizing CXCR7, **ACT-1004-1239** modulates the levels and gradients of CXCL12, which in turn influences immune cell trafficking and oligodendrocyte precursor cell (OPC) differentiation.[1][2]

Signaling Pathway Diagram



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Caption: Signaling pathway of CXCR7 and the antagonistic action of **ACT-1004-1239**.

Biological Functions and Therapeutic Potential

The primary therapeutic potential of **ACT-1004-1239** lies in its dual action of reducing neuroinflammation and promoting myelin repair, making it a strong candidate for treating demyelinating diseases.^{[1][3]}

Immunomodulatory Effects

In preclinical models of multiple sclerosis, such as experimental autoimmune encephalomyelitis (EAE), **ACT-1004-1239** has been shown to significantly reduce disease severity.^[1] This is achieved by limiting the infiltration of various immune cells into the central nervous system (CNS), including neutrophils, monocytes, dendritic cells, natural killer cells, B cells, and T cells.^[2] By antagonizing CXCR7, **ACT-1004-1239** leads to a dose-dependent increase in plasma CXCL12 concentrations, which correlates with a reduction in the cumulative disease score.^[1]

Promyelinating Effects

Beyond its anti-inflammatory properties, **ACT-1004-1239** actively promotes remyelination. In the cuprizone-induced demyelination model, treatment with **ACT-1004-1239** resulted in an increased number of mature myelinating oligodendrocytes and enhanced myelination.^[1] In vitro studies have confirmed that **ACT-1004-1239** promotes the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes.^[1] This effect is attributed to the increased levels of CXCL12, which plays a role in OPC differentiation.^[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **ACT-1004-1239** from preclinical and clinical studies.

Table 1: In Vitro Potency of ACT-1004-1239

Species	IC50 (nM) for CXCR7 Antagonism
Human	3.2 ^[2]
Dog	2.3 ^[2]
Rat	3.1 ^[2]
Mouse	2.3 ^[2]
Guinea Pig	0.6 ^[2]
Macaque	1.5 ^[2]

Table 2: Preclinical Pharmacokinetics of ACT-1004-1239 in Rats

Parameter	Value (Intravenous, 1 mg/kg)	Value (Oral, 10 mg/kg)
Vss (L/kg)	3.6[2]	-
Cl (mL/min/kg)	70[2]	-
T1/2 (h)	1.3[2]	-
Cmax (ng/h/mL)	-	600[2]
Tmax (h)	-	0.5[2]
F (%)	-	35[2]

Table 3: Phase 1 Human Pharmacokinetics of ACT-1004-1239 (Single Ascending Doses ≥ 10 mg)

Parameter	Value
Tmax (h)	1.3 - 3.0[6]
Terminal T1/2 (h)	17.8 - 23.6[6]
Absolute Bioavailability (%)	53.0[6]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of ACT-1004-1239.

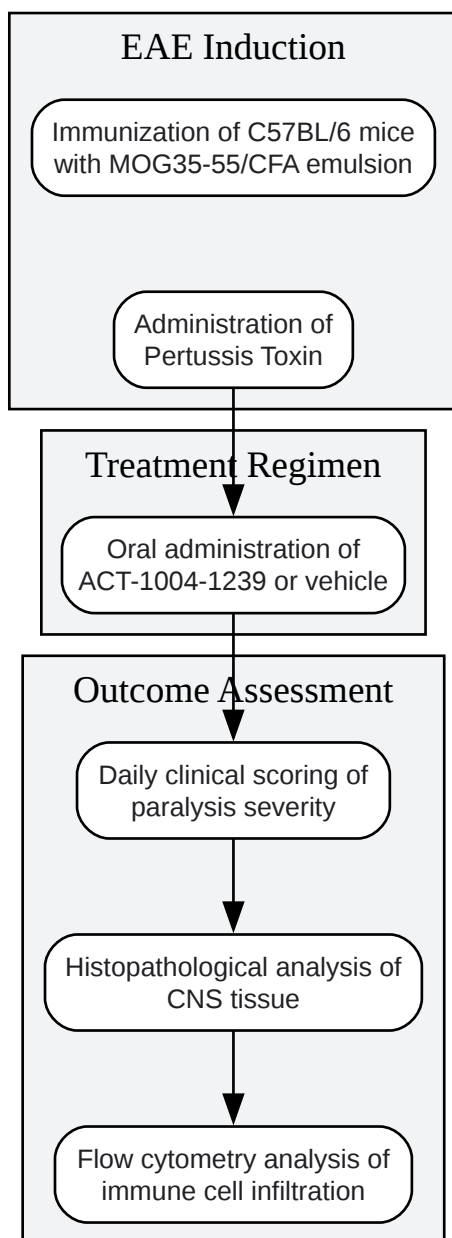
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

This model is a widely used animal model for multiple sclerosis.

- Animals: C57BL/6 mice are commonly used.
- Induction:

- An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[8]
- Mice are immunized via subcutaneous injection of the MOG35-55/CFA emulsion.[3]
- Pertussis toxin (PTx) is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[5]
- Treatment: **ACT-1004-1239** is administered orally, typically twice daily, at varying doses (e.g., 10-100 mg/kg).[1]
- Assessment:
 - Clinical signs of EAE are scored daily based on the severity of paralysis.
 - Histopathological analysis of the spinal cord is performed to assess inflammation, demyelination, and axonal damage.[2]
 - Immune cell infiltration into the CNS is quantified by flow cytometry.

Experimental Workflow: MOG-Induced EAE Model



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References

- 1. How to Use the Cuprizone Model to Study De- and Remyelination | MDPI [mdpi.com]
- 2. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]
- 7. The Cuprizone Mouse Model | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 8. researchgate.net [researchgate.net]
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